molecular formula C14H8Cl4N2OS B12614599 3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide CAS No. 919296-52-9

3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide

Cat. No.: B12614599
CAS No.: 919296-52-9
M. Wt: 394.1 g/mol
InChI Key: TVQOUUOMJPRYGL-UHFFFAOYSA-N
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Description

3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C14H8Cl4N2OS . It is characterized by the presence of multiple chlorine atoms and a carbamothioyl group, making it a compound of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,4,6-trichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions may produce sulfoxides or sulfones .

Scientific Research Applications

3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide is unique due to its specific arrangement of chlorine atoms and the presence of a carbamothioyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

919296-52-9

Molecular Formula

C14H8Cl4N2OS

Molecular Weight

394.1 g/mol

IUPAC Name

3-chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C14H8Cl4N2OS/c15-8-3-1-2-7(4-8)13(21)20-14(22)19-12-10(17)5-9(16)6-11(12)18/h1-6H,(H2,19,20,21,22)

InChI Key

TVQOUUOMJPRYGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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